Methyl 4-(2-acetamidopropyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

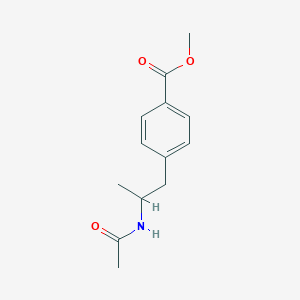

Methyl 4-(2-acetamidopropyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an acetamidopropyl substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(2-acetamidopropyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2-acetamidopropyl)benzoic acid. The general synthetic route includes:

Esterification: The reaction of 4-(2-acetamidopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-acetamidopropyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(2-acetamidopropyl)benzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Hydrolysis: 4-(2-acetamidopropyl)benzoic acid.

Reduction: 4-(2-acetamidopropyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

Methyl 4-(2-acetamidopropyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including hydrolysis to yield 4-(2-acetamidopropyl)benzoic acid and reduction to produce 4-(2-acetamidopropyl)benzyl alcohol. This versatility makes it valuable for developing new chemical entities.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties, making it a candidate for applications in personal care products and pharmaceuticals aimed at controlling microbial growth .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest that it may have implications in drug development, particularly as a precursor for synthesizing novel therapeutic agents targeting specific diseases .

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in antiseptic formulations .

- Synthesis of Novel Therapeutics : Researchers have successfully synthesized derivatives of this compound that showed promising results in inhibiting specific enzymes related to diseases such as Alzheimer's .

- Industrial Applications : The compound has been explored for its role in the production of specialty chemicals used in personal care products, highlighting its versatility in industrial applications .

Mécanisme D'action

The mechanism of action of methyl 4-(2-acetamidopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidopropyl group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(2-aminoethyl)benzoate

- Methyl 4-(2-hydroxyethyl)benzoate

- Methyl 4-(2-methoxyethyl)benzoate

Uniqueness

Methyl 4-(2-acetamidopropyl)benzoate is unique due to the presence of the acetamidopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Activité Biologique

Methyl 4-(2-acetamidopropyl)benzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical structure:

- Molecular Formula : C13H17N1O3

- Molecular Weight : 235.28 g/mol

- CAS Number : 102-85-6

The compound features a benzoate core with an acetamidopropyl side chain, which is crucial for its biological activity.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it may affect the activity of histone deacetylases (HDACs), which play a significant role in gene regulation and cancer progression .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Effects

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Some research points to neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's, where it may help mitigate oxidative stress and neuronal damage.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit HDAC6 over other HDACs, which could lead to reduced side effects compared to broader-spectrum inhibitors .

- Another investigation focused on its antimicrobial properties, revealing significant inhibition of bacterial growth at concentrations as low as 100 µg/mL .

Safety and Toxicology

While promising, the safety profile of this compound requires thorough evaluation. Toxicological assessments indicate that at high concentrations, the compound may exhibit cytotoxicity; however, no adverse effects were observed at therapeutic doses in animal models . Further studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

methyl 4-(2-acetamidopropyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXIVHPEJCFOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(=O)OC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.